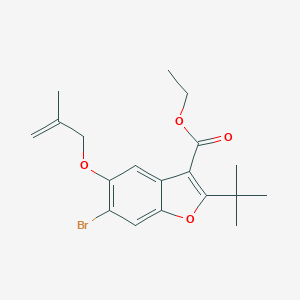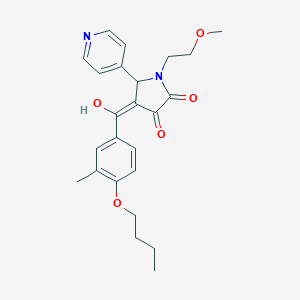
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate, also known as EBMC, is a synthetic compound that belongs to the benzofuran class of organic compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the levels of oxidative stress in cells. Moreover, this compound has been found to have a protective effect against liver damage induced by various toxins.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate in lab experiments is its high potency and low toxicity. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the potential use of this compound in combination with other anticancer drugs. Moreover, further studies could be conducted to elucidate the mechanism of action of this compound and to explore its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. The mechanism of action of this compound is not fully understood, but it has been proposed that it exerts its antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. This compound has several advantages for lab experiments, including its high potency and low toxicity. However, its limited solubility in water is a major limitation. There are several future directions for research on this compound, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases.
Synthesis Methods
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate can be synthesized through a multi-step process involving several chemical reactions. The synthesis process involves the reaction of 2-methylallyl bromide with tert-butyl magnesium chloride to form a Grignard reagent. The Grignard reagent is then reacted with ethyl 6-bromo-2-hydroxybenzoate to form the intermediate product. The final product, this compound, is obtained through the esterification of the intermediate product with tert-butanol and acetic anhydride.
Scientific Research Applications
Ethyl 6-bromo-2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has been extensively studied for its potential medicinal applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been shown to have significant cytotoxic effects on various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. Moreover, this compound has been found to have a synergistic effect when used in combination with other anticancer drugs.
Properties
IUPAC Name |
ethyl 6-bromo-2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO4/c1-7-22-18(21)16-12-8-15(23-10-11(2)3)13(20)9-14(12)24-17(16)19(4,5)6/h8-9H,2,7,10H2,1,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICORCEKGLIFLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=C)C)Br)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-imino-10-methyl-3-(1-piperidinylcarbonyl)-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B383532.png)
![2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B383533.png)
![2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383537.png)
![1-butyl-N-cyclohexyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383539.png)
![1-butyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B383540.png)
![1-sec-butyl-N-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383543.png)
![5,5'-bis(1-(2,4-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone)](/img/structure/B383545.png)
![1-butyl-N-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383546.png)
![1-(2-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B383547.png)
![2,2'-{methanediylbis[(4-ethyl-4H-1,2,4-triazole-5,3-diyl)sulfanediyl]}bis[1-(2,4-dichlorophenyl)ethanone]](/img/structure/B383548.png)

![4-{3-Allyl-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}phenyl benzoate](/img/structure/B383551.png)
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B383552.png)

